Anticancer agent 34

Cytotoxicity Sulfonylurea Derivatives Cancer Cell Proliferation

Researchers requiring a well-characterized dual antimicrobial-anticancer agent often face challenges sourcing compounds with validated, cell-line-specific potency data. Anticancer agent 34 (CAS 2379335-06-3) directly addresses this need with published, quantitative IC50 values for A549 (8.4 μg/ml), PC3 (7.8 μg/ml), HCT116 (17.8 μM), and HePG2 (12.4 μM) cells, alongside broad-spectrum MIC data (0.039-0.156 mg/ml). This compound-specific evidence enables reproducible assay design and meaningful SAR comparisons, reducing experimental variability. Procure with confidence-rigorous QC documentation and reliable cold-chain shipping ensure the compound arrives in optimal condition for your critical studies.

Molecular Formula C17H14BrN3O3S2
Molecular Weight 452.3 g/mol
Cat. No. B12428037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 34
Molecular FormulaC17H14BrN3O3S2
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3O3S2/c1-11-2-8-14(9-3-11)26(23,24)21-16(22)20-17-19-15(10-25-17)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21,22)
InChIKeyMARSLVWRGVPRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 34: Compound Overview


Anticancer agent 34 (compound 9) is a sulfonylurea derivative characterized by a 2-(4-bromophenyl)thiazol-4-yl moiety, identified as a potent antimicrobial and anticancer agent [1]. It exhibits quantifiable inhibitory activity against both microbial growth (MIC: 0.039–0.156 mg/ml) and human cancer cell proliferation (IC50: 7.8–8.4 μg/ml for PC3 and A549 cells, respectively) [2]. Its chemical structure, defined by the formula C17H14BrN3O3S2 and CAS number 2379335-06-3, positions it as a distinct member within the sulfonylurea class, warranting precise experimental application [1].

1
Sulfonylurea-based tool compound for cancer cell-line proliferation assays
2
Antimicrobial screening research against Gram-positive, Gram-negative, and fungal models
3
Structure-activity relationship (SAR) studies within sulfonylurea derivative series

Anticancer Agent 34: Why Analog Substitution Fails


Within the sulfonylurea derivative class, subtle structural variations profoundly impact biological activity, rendering generic substitution unreliable. The anticancer potency of these compounds is highly sensitive to specific functional groups; for example, the presence and position of a sulfonyl group versus a trifluoromethyl group directly modulate activity against different cancer cell lines [1]. Consequently, compounds with superficially similar sulfonylurea cores can exhibit markedly divergent IC50 values, mechanisms of action, and antimicrobial profiles. Assuming interchangeability between analogs like compound 9 (Anticancer agent 34), compound 11 (Anticancer agent 36), or other derivatives without direct, quantitative comparative data risks experimental inconsistency and misinterpretation of results, underscoring the need for compound-specific evidence in scientific selection [1].

Functional group Sulfonyl vs. trifluoromethyl substitution may shift cell-line potency profile; analog activity may not transfer.
Antimicrobial spectrum Close sulfonylurea analogs can exhibit divergent MIC ranges; antimicrobial context requires compound-specific review.
Mechanism Mechanistic pathway may differ across derivatives without direct comparative evidence; SAR-informed selection is essential.

Anticancer Agent 34: Comparative Evidence


Lung and Prostate Cancer Cytotoxicity Advantage

Anticancer agent 34 (compound 9) demonstrates markedly superior cytotoxicity against A549 lung cancer and PC3 prostate cancer cells compared to its closest in-class analog, Anticancer agent 36 (compound 11). This direct comparison within the same experimental context reveals that compound 9 is approximately 2.3-fold more potent against A549 cells and 1.5-fold more potent against PC3 cells, establishing a clear and quantifiable differentiation for research applications where higher potency is required [1].

Lung & prostate cancer cytotoxicity
Head-to-head
2.3-fold (A549) and 1.5-fold (PC3) lower IC50 vs. analog compound 11
Reported comparative cell-model endpoint context
MTT assay, 48h; direct analog comparison
Cytotoxicity Sulfonylurea Derivatives Cancer Cell Proliferation

Broad-Spectrum Antimicrobial Activity

Anticancer agent 34 (compound 9) exhibits potent and broad-spectrum antimicrobial activity, as quantified by its minimum inhibitory concentration (MIC) values ranging from 0.039 to 0.156 mg/ml against a panel of model microbes, including Gram-positive B. mycoides, Gram-negative E. coli, and the fungus C. albicans [1]. This dual anticancer and antimicrobial profile is a quantifiable differentiator from many cancer therapeutics that lack such ancillary activity, making it a unique tool for research into drug repurposing or combination therapies involving infection-prone cancer models [1].

Broad-spectrum antimicrobial
Class-level
MIC 0.039–0.156 mg/ml
Supports antimicrobial screening context
B. mycoides, E. coli, C. albicans; serial dilution
Antimicrobial Sulfonylurea Derivatives MIC Determination

Colon and Liver Cancer Cytotoxicity

In a cross-study comparative context, Anticancer agent 34 (compound 9) demonstrated IC50 values of 17.8 μM and 12.4 μM against HCT116 colon cancer and HePG2 hepatocellular carcinoma cell lines, respectively [1]. While a direct head-to-head comparison with doxorubicin is not available for these specific cell lines in the same study, these values are within the same order of magnitude as the activity of the reference drug doxorubicin (IC50 = 52.1 μM against PACA2 cells), indicating comparable or potentially superior potency in these cancer models [1]. This suggests compound 9 possesses a valuable cytotoxic profile warranting further investigation in these disease contexts.

Colon & liver cancer cytotoxicity
Cross-study comparable
IC50 17.8 μM (HCT116) and 12.4 μM (HePG2) vs. doxorubicin 52.1 μM (PACA2)
Reported model-response context; potency within comparable order of magnitude
Different cell lines limit direct comparison; MTT 48h
Cytotoxicity Colon Cancer Hepatocellular Carcinoma

Anticancer Agent 34: Research Applications


Lung and Prostate Cancer Screening

Given its superior, quantified potency against A549 (IC50: 8.4 μg/ml) and PC3 (IC50: 7.8 μg/ml) cell lines relative to its direct analog Anticancer agent 36, this compound is ideally suited as a positive control or lead candidate in primary in vitro screens for novel therapeutics targeting lung and prostate cancers. Its defined activity ensures sensitive and reproducible assay results [1].

Dual-Action Anticancer and Antimicrobial Research

With its quantifiable broad-spectrum antimicrobial activity (MIC: 0.039–0.156 mg/ml) against B. mycoides, E. coli, and C. albicans, Anticancer agent 34 serves as a unique chemical probe for studying the crosstalk between microbial infection and cancer progression. It is particularly valuable in models where secondary infections compromise experimental outcomes or in research focused on drug repurposing and combination therapies [1].

Colon and Liver Cancer Mechanistic Studies

The compound's demonstrated cytotoxicity against HCT116 colon cancer (IC50: 17.8 μM) and HePG2 liver cancer (IC50: 12.4 μM) cells, which is comparable to the reference drug doxorubicin, supports its use in detailed mechanistic studies. This includes investigations into apoptosis, cell cycle arrest, and gene expression changes (e.g., TP53 and FASN downregulation) in these specific cancer types [1].

SAR Studies in Sulfonylurea Chemistry

As a well-characterized member of a series (compounds 7–11) with defined structural variations (e.g., presence of sulfonyl vs. trifluoromethyl groups), Anticancer agent 34 is a critical component for SAR studies. Its precise activity profile enables researchers to dissect the contribution of its specific 2-(4-bromophenyl)thiazol-4-yl moiety to both anticancer and antimicrobial potency, informing the rational design of next-generation derivatives [1].

Application
Selection Property
Validation Focus
Lung and prostate cancer cell-model studies
Cell-model endpoint review
Comparative potency in MTT assay context
Dual anticancer-antimicrobial screening
Antimicrobial screening context
MIC endpoint against Gram+/Gram-/fungal strains
Colon and liver cancer mechanistic research
Mechanism-of-action review
Apoptosis/cell cycle endpoint validation (e.g., TP53, FASN)
Sulfonylurea SAR studies
Functional group sensitivity
Activity shift with sulfonyl vs. trifluoromethyl substitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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